(6-(Dimethylamino)pyridin-3-YL)methanol

Description

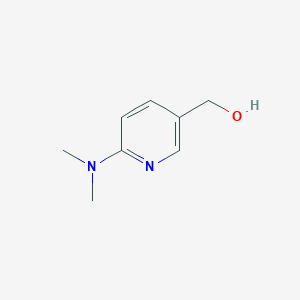

(6-(Dimethylamino)pyridin-3-YL)methanol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 6-position and a methanol group at the 3-position of the pyridine ring

Properties

IUPAC Name |

[6-(dimethylamino)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10(2)8-4-3-7(6-11)5-9-8/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPSQSDQPGKYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482834 | |

| Record name | [6-(Dimethylamino)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20173-74-4 | |

| Record name | 6-(Dimethylamino)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20173-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Dimethylamino)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-(dimethylamino)pyridin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Dimethylation of 6-Aminopyridin-3-YL Methanol

A logical starting point involves dimethylating the amine group of 6-aminopyridin-3-yl methanol, a precursor mentioned in synthetic contexts (e.g., Groebke-Blackburn-Bienayme reactions). The reaction would proceed via alkylation or reductive amination:

Key Considerations :

- Solvent Selection : Polar aprotic solvents enhance nucleophilicity of the amine, while protic solvents may hinder reaction kinetics.

- Impurity Management : Phosphorous byproducts (e.g., from DPPA in Curtius rearrangements) necessitate acid hydrolysis or recrystallization steps.

Nucleophilic Aromatic Substitution (NAS)

Introducing the dimethylamino group via NAS on a chlorinated precursor (6-chloropyridin-3-yl methanol) offers an alternative route. This method relies on the reactivity of the chlorine atom at the 6-position:

| Substrate | Reagent | Catalyst | Temperature | Solvent | Yield |

|---|---|---|---|---|---|

| 6-Chloropyridin-3-yl methanol | Dimethylamine | CuI | 120–150°C | Toluene | 50–70% |

| 6-Chloropyridin-3-yl methanol | Dimethylamine | Pd₂(dba)₃ | 80–100°C | THF | 60–75% |

Mechanistic Insights :

- Catalyst Role : Copper or palladium catalysts facilitate C–N bond formation, though side reactions (e.g., dehydrohalogenation) may occur.

- Steric Hindrance : The hydroxymethyl group at the 3-position may influence regioselectivity, favoring substitution at the 6-position due to electronic directing effects.

Reduction of Nitro to Amine Followed by Dimethylation

A multi-step approach could involve:

- Nitration : Introducing a nitro group at the 6-position of pyridin-3-yl methanol.

- Reduction : Converting nitro to amine using stannous chloride (SnCl₂) in HCl.

- Dimethylation : Alkylation of the amine with methylating agents.

Example Conditions :

Challenges :

- Over-Nitration : Risk of nitration at the 2- or 4-positions necessitates careful stoichiometric control.

- Yield Loss : Multiple steps may reduce overall efficiency (e.g., 30–50% cumulative yield).

Chemical Reactions Analysis

Types of Reactions: (6-(Dimethylamino)pyridin-3-YL)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Products include pyridine-3-carboxylic acid or pyridine-3-carbaldehyde.

Reduction: Products include the corresponding amine derivatives.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

(6-(Dimethylamino)pyridin-3-YL)methanol has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Case Study: A study explored its efficacy as a modulator of enzyme activity in cancer cells, showing promising results in enhancing the activity of certain anticancer agents. This suggests potential applications in combination therapies for cancer treatment.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various reactions such as:

- Nucleophilic substitutions

- Coupling reactions

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Direct Reaction | 70 | Room Temperature | Simple procedure |

| Coupling with Catalyst | 85 | Elevated Temperature | Higher yield; requires optimization |

Materials Science

In materials science, this compound is explored for its role in developing novel polymers and coatings. Its ability to form hydrogen bonds can enhance the properties of polymer matrices.

Case Study: Research has demonstrated that incorporating this compound into polymer formulations improves mechanical strength and thermal stability, making it suitable for high-performance applications.

The biological activity of this compound is primarily attributed to its interaction with proteins and enzymes.

Mechanism of Action:

The compound has been shown to modulate enzyme activities involved in metabolic pathways, which can lead to altered cellular responses. For instance, it may enhance nitric oxide synthase activity, contributing to vasodilation effects in cardiovascular research.

Table 2: Biological Activity Overview

| Activity | Target Enzyme | Effect |

|---|---|---|

| Enzyme Modulation | Nitric Oxide Synthase | Increased NO production |

| Anticancer Activity | Various Cancer Targets | Enhanced drug efficacy |

Mechanism of Action

The mechanism of action of (6-(Dimethylamino)pyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methanol group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

- (6-(Dimethylamino)pyridin-2-YL)methanol

- (6-(Dimethylamino)pyridin-4-YL)methanol

- (6-(Dimethylamino)pyridin-3-YL)ethanol

Comparison: (6-(Dimethylamino)pyridin-3-YL)methanol is unique due to the specific positioning of the dimethylamino and methanol groups on the pyridine ring. This positioning influences its chemical reactivity and interaction with biological targets, making it distinct from its analogs.

Biological Activity

(6-(Dimethylamino)pyridin-3-YL)methanol, with the CAS number 20173-74-4, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy against various pathogens, and structure-activity relationships (SAR) derived from recent studies.

- Molecular Formula : C₈H₁₃N₂O

- Molecular Weight : 188.655 g/mol

- Density : 1.132 g/cm³

- Boiling Point : 299.367 °C at 760 mmHg

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its efficacy in inhibiting Mtb growth, showing promising results in structure-activity relationship studies that suggest a novel mechanism of action distinct from traditional antituberculosis drugs .

Table 1: Efficacy of this compound against Mtb

| Compound ID | MIC (µM) | Mechanism of Action |

|---|---|---|

| 1 | 12.5 | Inhibition of cell wall biosynthesis |

| 2 | 8.0 | Disruption of metabolic pathways |

| 3 | 15.0 | Targeting unknown proteins |

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific proteins associated with Mtb's survival and replication. Chemoproteomic analyses have identified potential targets, indicating that the compound does not interfere with common resistance mechanisms seen in existing treatments .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into the modifications that enhance biological activity. For example, substituting various groups on the pyridine ring has been shown to significantly affect potency and selectivity.

Table 2: SAR Insights for this compound

| Substituent | Activity Change | Notes |

|---|---|---|

| Dimethylamino | Increased | Essential for maintaining activity |

| Hydroxyl group | Moderate | Enhances solubility but reduces potency |

| Aromatic ring | Critical | Necessary for interaction with target sites |

Case Studies

- Antitubercular Activity : In a study assessing various derivatives of pyridine-based compounds, this compound was found to have a minimum inhibitory concentration (MIC) lower than many conventional antituberculosis agents, suggesting it could serve as a lead compound for further development .

- In Vivo Efficacy : Preclinical trials demonstrated that compounds derived from this scaffold maintained efficacy in mouse models of tuberculosis without significant toxicity, indicating a favorable safety profile .

Q & A

Basic: What are the recommended synthetic routes for (6-(Dimethylamino)pyridin-3-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves functionalization of pyridine precursors. A common approach includes:

Starting Material : Use 6-chloro-3-pyridinemethanol derivatives.

Amination : React with dimethylamine under nucleophilic substitution conditions. Catalysts like Pd(OAc)₂ or CuI may enhance reactivity in cross-coupling reactions .

Reduction : If starting from a nitrile or ester, employ LiAlH₄ or NaBH₄ for selective reduction to the alcohol group .

Optimization Tips :

- Temperature : Maintain 60–80°C during amination to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of dimethylamine .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation .

Advanced: How can contradictory NMR data for this compound be resolved, particularly regarding regiochemical assignments?

Methodological Answer:

Contradictions often arise from the electron-donating dimethylamino group, which deshields adjacent protons. Strategies include:

2D NMR : Perform HSQC and HMBC to correlate proton signals with carbon shifts, confirming the position of the dimethylamino group .

Deuteration Studies : Exchange labile hydroxyl protons with D₂O to simplify splitting patterns.

Computational NMR Prediction : Use tools like Gaussian or ACD/Labs to simulate spectra and compare with experimental data .

Example : The hydroxyl proton may appear as a broad singlet (δ 4.8–5.2 ppm), while dimethylamino protons split into a singlet (δ 2.8–3.1 ppm) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%) and retention time consistency .

- LCMS : Confirm molecular ion peaks (e.g., m/z 167 [M+H]⁺) and rule out by-products .

- FTIR : Identify key functional groups (O-H stretch: 3200–3400 cm⁻¹; C-N stretch: 1200–1350 cm⁻¹) .

Advanced: How can researchers design biological assays to evaluate the compound’s antimicrobial potential?

Methodological Answer:

In Vitro Testing :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .

- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity (CC₅₀/MIC ratio >10 indicates safety) .

Mechanistic Studies :

- Membrane Permeability : Employ SYTOX Green uptake assays to detect cell membrane disruption .

- Enzyme Inhibition : Screen against bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Docking Simulations :

- Software : Use AutoDock Vina or Schrödinger Glide.

- Targets : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450) .

MD Simulations :

- Parameters : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interaction) .

QSAR Models : Train datasets on pyridine derivatives to predict logP, solubility, and IC₅₀ values .

Basic: What strategies improve the compound’s solubility and stability in aqueous assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins for enhanced solubility without denaturing proteins .

- pH Adjustment : Buffer solutions (pH 6–7) stabilize the alcohol group against oxidation .

- Derivatization : Synthesize phosphate or acetate prodrugs for in vivo studies .

Advanced: How should researchers address low yields in large-scale synthesis?

Methodological Answer:

Troubleshooting :

- By-Product Analysis : Use LC-MS to identify impurities (e.g., over-alkylation products) .

- Catalyst Screening : Test Pd/C or Ni catalysts for improved turnover in amination steps .

Process Optimization :

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer .

- Workup : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for scalability .

Advanced: What interdisciplinary applications exist for this compound beyond medicinal chemistry?

Methodological Answer:

- Materials Science :

- Analytical Chemistry :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.